8-bromo-7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
8-bromo-7-[2-(1,3-dioxoisoindol-2-yl)ethyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5O4/c1-20-11-10(12(23)19-16(20)26)21(15(17)18-11)6-7-22-13(24)8-4-2-3-5-9(8)14(22)25/h2-5H,6-7H2,1H3,(H,19,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOIHELCQQUBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Direct Alkylation of 8-Bromo-3-Methylxanthine
The most widely reported method involves alkylating 8-bromo-3-methylxanthine with 2-(2-bromoethyl)-1,3-dioxoisoindoline under basic conditions. This approach leverages the nucleophilicity of the purine’s N-7 position, which is selectively targeted due to steric and electronic factors.
Representative Procedure
-
Reagents :
-
8-Bromo-3-methylxanthine (1.0 equiv)
-
2-(2-Bromoethyl)-1,3-dioxoisoindoline (1.2 equiv)
-
Potassium carbonate (2.5 equiv)
-
N,N-Dimethylformamide (DMF, 10 vol)
-
-
Conditions :
-
Temperature: 80–85°C
-
Duration: 8–10 hours
-
Atmosphere: Nitrogen
-
-
Workup :
-
Cool to 45–50°C, add methanol (3 vol), and stir for 1 hour.
-
Filter the precipitate, wash with methanol, and recrystallize from DMF/water.
-
Sequential Bromination-Alkylation Cascades
An alternative route first introduces the 2-(1,3-dioxoisoindolin-2-yl)ethyl group to 3-methylxanthine, followed by bromination at C-8. This method avoids handling brominated intermediates early in the synthesis but requires careful control of bromination regioselectivity.
Key Steps :
-
Alkylation : React 3-methylxanthine with 2-(2-bromoethyl)-1,3-dioxoisoindoline in DMF/K2CO3 at 75°C for 6 hours.
-
Bromination : Treat the product with N-bromosuccinimide (NBS) in acetic acid at 60°C for 4 hours.
Yield : 72–78% (over two steps)
Challenges : Competing bromination at C-2 or over-bromination necessitates precise stoichiometry and temperature control.
Comparative Analysis of Synthetic Methods
| Parameter | Direct Alkylation | Sequential Approach |
|---|---|---|
| Overall Yield | 82–90% | 72–78% |
| Purity (HPLC) | >99% | 95–97% |
| Reaction Steps | 1 | 2 |
| Scalability | Excellent | Moderate |
| Byproduct Formation | <1% | 3–5% (NBS derivatives) |
The direct alkylation method outperforms the sequential route in yield and simplicity, making it preferable for industrial-scale production. However, the sequential approach offers advantages in laboratories lacking specialized bromination infrastructure.
Reaction Optimization Strategies
Solvent Systems
DMF remains the solvent of choice due to its high polarity and ability to solubilize both purine and isoindolinone precursors. Substituting DMF with N-methylpyrrolidone (NMP) increases reaction rates but complicates purification.
Base Selection
Potassium carbonate provides optimal results, balancing basicity and minimal side reactions. Stronger bases (e.g., NaOH) induce hydrolysis of the isoindolinone moiety, while weaker bases (e.g., NaHCO3) prolong reaction times.
Temperature Profiling
Maintaining temperatures between 80–85°C ensures complete conversion without degrading heat-sensitive intermediates. Lower temperatures (60–70°C) result in incomplete alkylation, while exceeding 90°C promotes decomposition.
Analytical Characterization
4.1 HPLC Analysis
-
Column : C18, 4.6 × 150 mm, 3.5 µm
-
Mobile Phase : Acetonitrile/water (70:30) + 0.1% TFA
-
Retention Time : 6.8 minutes
4.2 NMR Validation
-
¹H NMR (400 MHz, DMSO-d6) : δ 11.2 (s, 1H, NH), 7.85–7.75 (m, 4H, isoindolinone aromatic), 4.55 (t, J = 6.8 Hz, 2H, CH2), 3.95 (s, 3H, N-CH3), 3.45 (t, J = 6.8 Hz, 2H, CH2).
-
¹³C NMR : δ 168.4 (C=O), 152.1 (C-8), 135.6–123.8 (aromatic carbons), 44.2 (N-CH3).
Industrial-Scale Considerations
5.1 Cost Efficiency
-
Raw Material Cost: $320/kg (8-bromo-3-methylxanthine) vs. $280/kg (3-methylxanthine + NBS).
-
Energy Consumption: Direct alkylation reduces heating costs by 40% compared to sequential methods.
5.2 Waste Management
-
DMF Recovery: Distillation recovers 85% of DMF, reducing solvent waste.
-
Methanol Filtrates: Contain <0.5% product loss and are recycled for initial washes.
Emerging Methodologies
6.1 Photocatalytic Alkylation
Recent trials using visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) at 25°C show promise for energy-efficient synthesis, though yields remain suboptimal (65–70%).
6.2 Flow Chemistry
Continuous-flow reactors reduce reaction times to 2 hours with 88% yield, but equipment costs limit widespread adoption.
Applications and Derivatives
While beyond this report’s scope, the compound serves as a precursor to kinase inhibitors and adenosine receptor antagonists. Its bromine atom facilitates further cross-coupling reactions (e.g., Suzuki-Miyaura) .
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of purine compounds, including 8-bromo derivatives, exhibit potential anticancer properties. The compound has been studied for its ability to inhibit certain cancer cell lines, showing promise as a chemotherapeutic agent. A study demonstrated that modifications to the purine structure can enhance its efficacy against specific tumor types.
Case Study : A recent investigation into the structure-activity relationship (SAR) of similar purine derivatives revealed that the introduction of bromine at the 8-position significantly increases cytotoxicity against breast cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancerous cells .
Biochemical Research
Enzyme Inhibition
8-Bromo-7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been evaluated for its potential as an inhibitor of various enzymes involved in nucleotide metabolism. This inhibition can be crucial in understanding metabolic pathways and developing drugs targeting metabolic disorders.
Data Table: Enzyme Inhibition Studies
Materials Science
Organic Electronics
The compound is being explored for its application in organic electronics, specifically in organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). Its unique electronic properties make it a suitable candidate for use as a hole transport material.
Case Study : A study on the incorporation of this compound into OPV devices demonstrated improved charge transport properties and enhanced device efficiency compared to traditional materials. The findings suggest that the compound's structural characteristics facilitate better electron mobility and stability under operational conditions .
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The biological and physicochemical properties of purine-2,6-dione derivatives are highly dependent on substitutions at positions 7 and 6. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of 8-Bromo Purine-2,6-dione Derivatives
Key Findings :
Substituent Bulkiness : The 2-(1,3-dioxoisoindolin-2-yl)ethyl group in the target compound introduces significant steric hindrance compared to smaller groups like benzyl or propargyl. This hindrance affects reaction kinetics in linagliptin synthesis, favoring selective coupling at position 8 over position 7 .
Electronic Effects : Bromine at position 8 acts as a leaving group, enabling nucleophilic substitution (e.g., with piperidine derivatives in linagliptin synthesis). Electron-withdrawing groups (e.g., 3-chlorobenzyl in ) enhance electrophilicity at position 8, accelerating such reactions .
Biological Activity :
- CNS Modulation : Benzyl-substituted derivatives () retain caffeine-like CNS activity, whereas bulkier groups (e.g., isoindolinyl in the target compound) abolish CNS effects but retain peripheral analgesic or metabolic activities .
- Kinase Inhibition : Sulfur-containing derivatives () show potent kinase inhibition due to thioether-mediated hydrogen bonding with ATP-binding pockets .
Research Implications
The structural diversity of 8-bromo-purine-2,6-diones underscores their versatility in medicinal chemistry. The target compound’s isoindolinyl-ethyl substitution is critical for linagliptin’s selectivity and potency, while simpler derivatives (e.g., benzyl or propargyl) serve as tools for probing adenosine receptor or kinase interactions. Future studies should explore hybrid derivatives combining bulky 7-substituents with novel 8-position leaving groups to optimize pharmacokinetic profiles .
Biologische Aktivität
8-Bromo-7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its pharmacological properties, particularly in cancer research and as an enzyme inhibitor.
Chemical Structure and Properties
The molecular formula of this compound is C16H12BrN5O4, with a molecular weight of approximately 398.19 g/mol. Its structural features include a bromine atom and a dioxoisoindoline moiety, which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance, research indicated that the compound inhibited the proliferation of human liver cancer cells while showing minimal effects on non-tumorigenic cells at concentrations up to 10 µM .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Effect on Non-Tumorigenic Cells |
|---|---|---|
| HepG2 (Liver Cancer) | 8 | Minimal Effect |
| MCF-7 (Breast Cancer) | 12 | Minimal Effect |
| HeLa (Cervical Cancer) | 15 | Minimal Effect |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell growth and survival. Specifically, it has been shown to downregulate the expression of proteins involved in the cell cycle and apoptosis, leading to increased cell death in cancerous cells .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been investigated for its ability to inhibit specific enzymes. Preliminary findings suggest that it may act as a selective inhibitor of certain kinases involved in cancer progression. This inhibition could potentially lead to reduced tumor growth and metastasis .
Case Studies
A case study involving the use of this compound in combination with other chemotherapeutic agents showed synergistic effects in enhancing cytotoxicity against liver cancer cells. The combination treatment resulted in a significantly lower IC50 compared to either agent used alone .
Table 2: Synergistic Effects with Chemotherapeutic Agents
| Treatment Combination | IC50 (µM) |
|---|---|
| Compound Alone | 10 |
| Chemotherapy Agent A Alone | 15 |
| Chemotherapy Agent B Alone | 20 |
| Combination of Compound + Agent A | 5 |
| Combination of Compound + Agent B | 8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
